5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to provide a scalable and efficient approach to producing azabicyclo[3.1.1]heptanes . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in THF, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Shares a similar bicyclic structure but lacks the isopropyl and carboxylic acid functional groups.
Bicyclo[3.1.1]heptane: A non-nitrogenous analog that serves as a bioisostere for meta-substituted benzenes.
Pyridine: A monocyclic nitrogen-containing compound that can be considered a simpler analog.
Uniqueness
5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its combination of a bicyclic structure with an isopropyl group and a carboxylic acid functional group. This combination imparts specific physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
5-propan-2-yl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-7(2)9-3-10(4-9,8(12)13)6-11-5-9/h7,11H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
PCWKUXMFEYRJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CC(C1)(CNC2)C(=O)O |
Origin of Product |
United States |
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